molecular formula C14H20Cl2N4O B1489700 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride CAS No. 2098096-91-2

2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride

Cat. No. B1489700
M. Wt: 331.2 g/mol
InChI Key: FZEFIURSMIDMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride, or 2-DQD, is an organic compound with a wide range of potential applications in scientific research. It is a halogenated derivative of the quinazolin-4(3H)-one structure, which is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. 2-DQD has been studied for its ability to act as a ligand in coordination chemistry, as well as its potential to act as a molecular probe in biochemical research.

Scientific Research Applications

Metabolic Rearrangements in Benzodiazepine Derivatives

The metabolic transformation of 1,4-benzodiazepines into quinazolines is a minor metabolic pathway in rat liver microsomal preparations. This process occurs at a low rate without phenobarbital pre-treatment and increases slightly with pre-treatment. Such transformations highlight the metabolic versatility and potential applications of quinazoline derivatives in pharmacokinetics and drug metabolism studies (Schwandt, Sadee, & Beyer, 1974).

Synthesis of Novel Derivatives

The synthesis of 3H,7H-[1,4]Diazepino[3,4-b]quinazolone-3,7-diones highlights the chemical versatility of quinazolin-4(3H)-one derivatives. These compounds, synthesized from various intermediates, demonstrate the potential for creating novel molecules with diverse chemical structures and possibly unique biological activities (Szabó et al., 1997).

Anticonvulsant Properties

The synthesis and preliminary evaluation of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have shown that some of these compounds exhibit moderate to significant anticonvulsant activity. This suggests a potential application in the development of new anticonvulsant drugs (Georgey, Abdel-Gawad, & Abbas, 2008).

Psychotropic Activity

The derivatives of 1,4-diazepino[2,1-b]quinazoline have been studied for their psychotropic activity. This research indicates the potential use of quinazolin-4(3H)-one derivatives in developing new psychotropic medications (Guryn, Szadowska, & Pakulska, 1994).

Pharmacological Applications

The investigation of thienylpyrazoloquinolines, related to quinazolin-4(3H)-ones, for their binding affinity to benzodiazepine receptors reveals the potential of quinazolin-4(3H)-one derivatives in developing drugs that target these receptors. These compounds have shown significant affinity and activity, suggesting their utility in designing novel pharmacological agents (Takada et al., 1988).

properties

IUPAC Name

2-(1,4-diazepan-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O.2ClH/c19-14-11-4-1-2-5-12(11)16-13(17-14)10-18-8-3-6-15-7-9-18;;/h1-2,4-5,15H,3,6-10H2,(H,16,17,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEFIURSMIDMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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